5-Bromo-2-(cyclopentyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(cyclopentyl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H11BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a cyclopentyl group is attached at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopentyl)pyrimidine typically involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. The reaction is carried out in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and a solvent like ethyl acetate at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(cyclopentyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are used as coupling partners in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(cyclopentyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(cyclopentyl)pyrimidine is primarily based on its ability to interact with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, derivatives of pyrimidine compounds have been shown to inhibit kinases, which are crucial in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine derivative used in selective palladium-catalyzed cross-coupling reactions.
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: A compound with a similar pyrimidine core structure, used in medicinal chemistry.
Uniqueness: 5-Bromo-2-(cyclopentyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 5th position makes it particularly suitable for cross-coupling reactions, while the cyclopentyl group enhances its lipophilicity and potential biological interactions.
Eigenschaften
Molekularformel |
C9H11BrN2 |
---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
5-bromo-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-9(12-6-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI-Schlüssel |
RRKTWQGIZPROBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.